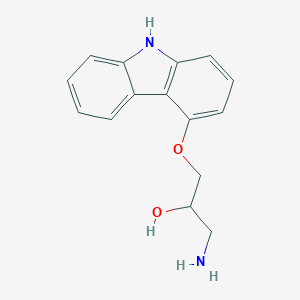

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol

Description

1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol is a β-adrenergic receptor antagonist precursor featuring a carbazole core linked to a propanolamine side chain with a primary amino group. Its molecular formula is C₁₅H₁₆N₂O₂ (MW: 268.30 g/mol), confirmed via synthesis and characterization in . This compound serves as a structural template for developing beta-blockers, such as carvedilol, by modifying the amino substituent or carbazole moiety .

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c16-8-10(18)9-19-14-7-3-6-13-15(14)11-4-1-2-5-12(11)17-13/h1-7,10,17-18H,8-9,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUATVREIARQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565058, DTXSID701266981 | |

| Record name | 1-Amino-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72955-96-5, 143412-40-2 | |

| Record name | 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72955-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Amino-3-(9H-carbazol-4-yloxy)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol typically involves the reaction of 4-(oxiranylmethoxy)-9H-carbazole with an appropriate amine. One common method involves the following steps :

Epoxide Formation: 4-hydroxycarbazole is reacted with epichlorohydrin in the presence of a base to form 4-(oxiranylmethoxy)-9H-carbazole.

Amination: The epoxide is then reacted with an amine, such as 2-amino-1-propanol, under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The process typically involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the carbazole ring.

Reduction: Reduced forms of the amino alcohol.

Substitution: Substituted carbazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

1-Amino-3-(9H-carbazol-4-yloxy)propan-2-ol exhibits significant pharmacological properties, particularly as an antihypertensive agent. It has been studied for its ability to interact with beta-adrenergic receptors, which play a crucial role in regulating blood pressure. This interaction can lead to reduced heart rate and vasodilation, making it a candidate for treating hypertension and related cardiovascular conditions.

Drug Development

The compound's structural similarities to carvedilol, a well-established beta-blocker, suggest potential applications in drug development. Research indicates that it may possess anti-apoptotic properties, which could be beneficial in developing therapies for conditions like heart failure and cancer.

Biological Research

Cellular Signaling

In biological studies, this compound is being investigated for its effects on cellular processes and signaling pathways. Initial findings indicate that it may modulate adrenergic signaling, which is vital for understanding its role in various physiological responses .

Antioxidant Activity

The compound has also been studied for its potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including neurodegenerative disorders and cancer. This aspect of the compound's activity is still under investigation but shows promise for future therapeutic applications.

Industrial Applications

Synthesis of Pharmaceuticals

this compound serves as an important building block in the synthesis of more complex pharmaceutical compounds. Its unique chemical structure allows it to be utilized in various synthetic pathways aimed at producing novel drugs with enhanced efficacy and safety profiles .

Material Science

The compound is also explored in material science, particularly in the development of organic semiconductors and photonic devices. Carbazole derivatives are known for their excellent electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol involves its interaction with specific molecular targets. For example, it may act on beta-adrenergic receptors, similar to carvedilol, leading to the inhibition of adrenergic signaling pathways. This can result in vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key analogs differ in substituents on the amino group or carbazole ring, impacting pharmacological activity and physicochemical properties.

Table 1: Structural Comparison of Selected Analogs

*Impurity C: Pharmacopoeia-defined carvedilol byproduct with benzyl substitution .

Key Observations :

- Carvedilol: The addition of a 2-(2-methoxyphenoxy)ethylamino group enhances β/α₁-blocking activity and antioxidant properties compared to the simpler primary amino group in the target compound .

- Carazolol-d7: Deuterated isopropylamino group improves metabolic stability, a strategy used in deuterated drugs .

Pharmacological Activity

Key Findings :

- The target compound exhibits moderate β-blocking activity, while carvedilol derivatives with bulkier amino substituents (e.g., 2-(2-methoxyphenoxy)ethylamino) show superior efficacy due to enhanced receptor interaction .

- Wang et al. synthesized 10 analogs, three of which (e.g., Compound 8) demonstrated improved inhibition of isoprenaline-induced tachycardia compared to the parent compound .

Key Insights :

Physicochemical Properties

- Solubility: The primary amino group in the target compound improves water solubility compared to carvedilol’s lipophilic substituents .

- Stability : Carvedilol derivatives with electron-donating groups (e.g., methoxy) exhibit better photochemical stability, whereas the target compound may require stabilization .

Biological Activity

1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol, commonly associated with the pharmacological profile of carvedilol, is a compound with significant biological activity. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Classification

This compound belongs to the carbazole family, characterized by a three-ring structure containing a pyrrole ring fused to two benzene rings. Its structural formula is represented as follows:

This compound is structurally related to carvedilol, a third-generation non-selective beta-blocker known for its antihypertensive properties and additional alpha-blocking effects.

The biological activity of this compound can be attributed to several mechanisms:

- Beta-Adrenergic Receptor Blockade : Similar to carvedilol, this compound interacts with beta-adrenergic receptors, leading to inhibition of adrenergic signaling pathways. This action results in vasodilation and reduced blood pressure, making it effective in treating cardiovascular conditions .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, which may contribute to its therapeutic potential in infectious diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects, potentially through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study demonstrated that the compound significantly inhibited the growth of specific cancer cell lines. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, suggesting its potential as an anticancer agent.

- Cardiovascular Effects : In animal models, this compound exhibited significant reductions in systolic blood pressure and heart rate variability, indicating its effectiveness as an antihypertensive agent.

- Antimicrobial Efficacy : The compound was tested against various bacterial strains, showing promising results in inhibiting growth, which highlights its potential for development into new antimicrobial therapies.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol from epoxide intermediates?

Methodological Answer:

The compound can be synthesized via ring-opening of 4-(oxiranylmethoxy)-9H-carbazole (epoxide intermediate) using amines. Key parameters include:

- Catalysts : Use Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts to enhance regioselectivity .

- Solvents : Aprotic solvents like toluene or dichloromethane minimize side reactions .

- Temperature : Reactions typically proceed at 40–60°C for 6–12 hours, monitored by TLC or HPLC .

- Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Advanced: How can stereochemical inconsistencies in enantiomerically pure forms be resolved during synthesis?

Methodological Answer:

To isolate enantiomers (R/S):

- Chiral Resolution : Use chiral auxiliaries (e.g., benzyl-protected amines) or enzymatic resolution with lipases .

- Chromatography : Employ chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) with mobile phases like hexane/isopropanol (90:10) .

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .

- Validation : Confirm enantiopurity via polarimetry and circular dichroism (CD) spectroscopy .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing polymorphic forms?

Methodological Answer:

- FTIR : Identify polymorphs via O–H and N–H stretching vibrations (3200–3500 cm⁻¹) and carbazole ring vibrations (1450–1600 cm⁻¹) .

- XRD : Analyze crystallinity and unit cell parameters; compare with reference patterns in the Cambridge Structural Database .

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>99%) and detect impurities .

- Thermal Analysis : DSC/TGA to study melting points and thermal stability .

Advanced: How can researchers minimize dimerization byproducts during amine-epoxide coupling?

Methodological Answer:

Dimerization (e.g., formation of bis-carbazolyl derivatives) can be mitigated by:

- Stoichiometry : Use a 1.2–1.5 molar excess of amine to epoxide to favor mono-adducts .

- Protecting Groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) or benzyl groups, followed by catalytic hydrogenation for deprotection .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .

- Byproduct Monitoring : Track dimers via LC-MS (e.g., m/z 809.5 for biscarbazole derivatives) and optimize reaction times .

Basic: What purification strategies are effective for isolating the compound from reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Partition between dichloromethane and water to remove unreacted amines or epoxides .

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for baseline separation .

- Crystallization : Ethanol/water (7:3) yields high-purity crystals; slow cooling enhances crystal quality .

- Ion Exchange : Remove ionic impurities (e.g., unreacted HCl) with Amberlyst® resins .

Advanced: How can the compound’s β-adrenergic receptor binding affinity be evaluated in vitro?

Methodological Answer:

- Radioligand Displacement Assays : Use [³H]-dihydroalprenolol in CHO cells expressing β₁/β₂ receptors. Calculate IC₅₀ values via nonlinear regression .

- Functional Antagonism : Measure cAMP inhibition in HEK293 cells stimulated with isoproterenol (EC₅₀ ~10 nM) .

- Molecular Docking : Perform in silico studies using β₁-adrenergic receptor crystal structures (PDB: 2Y00) to predict binding modes .

- Metabolic Stability : Assess hepatic clearance using human liver microsomes and CYP450 inhibitors .

Basic: How should researchers analyze and quantify process-related impurities (e.g., dehalogenated byproducts)?

Methodological Answer:

- HPLC-UV/HRMS : Use a Phenomenex Luna C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (45:55). Detect impurities like 1-(9H-carbazol-4-yloxy)-3-chloropropan-2-ol (m/z 318.1) .

- Forced Degradation : Expose the compound to heat (60°C), acid (0.1N HCl), and light (ICH Q1B) to identify degradation products .

- Reference Standards : Compare retention times and mass spectra with certified impurities (e.g., Carvedilol Related Compound B, m/z 645.7) .

Advanced: What strategies enable the synthesis of phosphorus-containing derivatives for SAR studies?

Methodological Answer:

- Phosphorylation : React the compound with aryl phosphorodichloridates (e.g., dichlorophenylphosphine) in dry THF at 40–45°C under N₂ .

- Oxazaphosphole Synthesis : Condense with N,N-bis(2-chloroethyl)phosphoramidic dichloride to form λ⁵-oxazaphosphole 2-oxides; oxidize intermediates with H₂O₂/S/Se .

- Bioactivity Screening : Test derivatives for antifungal activity (e.g., against Candida albicans via MIC assays) and cytotoxicity in HepG2 cells .

Basic: What protocols are recommended for stability studies under ICH guidelines?

Methodological Answer:

- Storage Conditions : Accelerated stability (40°C/75% RH) and long-term (25°C/60% RH) over 6–12 months .

- Analytical Endpoints : Monitor potency (HPLC), degradation products, and polymorphic transitions (XRD) .

- Photostability : Expose to 1.2 million lux·hours UV/visible light; use amber glass vials to prevent photodegradation .

Advanced: How can computational methods predict metabolic pathways and toxicity profiles?

Methodological Answer:

- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (2.8), CNS permeability, and CYP2D6 inhibition .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with MetaSite .

- Toxicogenomics : Analyze gene expression changes in HepaRG cells via RNA-seq after 48-hour exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.